molecular formula C15H18F3NO2 B2363007 2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one CAS No. 2034261-26-0

2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one

Cat. No.: B2363007
CAS No.: 2034261-26-0
M. Wt: 301.309
InChI Key: AJAFFMGIEBVFKQ-UHFFFAOYSA-N
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Description

2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one is a synthetic organic compound characterized by the presence of a phenyl group, an azetidine ring, and a trifluoroethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution using a trifluoroethanol derivative.

    Coupling with the Phenyl Group: The final step involves coupling the azetidine intermediate with a phenyl-containing precursor under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)ethanone
  • 2-Phenyl-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one

Uniqueness

Compared to similar compounds, 2-Phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one has a longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. The presence of the trifluoroethoxy group also imparts unique electronic characteristics, making it distinct from other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO2/c1-2-13(11-6-4-3-5-7-11)14(20)19-8-12(9-19)21-10-15(16,17)18/h3-7,12-13H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAFFMGIEBVFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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